1,4-Bis(4-nitrophenyl)butane-1,4-dione
Overview
Description
1,4-Bis(4-nitrophenyl)butane-1,4-dione is an organic compound with the molecular formula C16H12N2O6 and a molecular weight of 328.28 g/mol . It is characterized by the presence of two nitrophenyl groups attached to a butane-1,4-dione backbone. This compound is typically used in research and development settings and is known for its solid appearance and stability under dry, sealed conditions at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-nitrophenyl)butane-1,4-dione typically involves the reaction of 4-nitrobenzaldehyde with a suitable dione precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-nitrophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Reduction: Formation of 1,4-Bis(4-aminophenyl)butane-1,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(4-nitrophenyl)butane-1,4-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 1,4-Bis(4-nitrophenyl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to changes in cellular function. The exact pathways and targets involved can vary based on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-aminophenyl)butane-1,4-dione: A reduced derivative of 1,4-Bis(4-nitrophenyl)butane-1,4-dione with amine groups instead of nitro groups.
1,4-Bis(4-methoxyphenyl)butane-1,4-dione: A similar compound with methoxy groups instead of nitro groups.
1,4-Bis(4-chlorophenyl)butane-1,4-dione: A related compound with chloro groups instead of nitro groups.
Uniqueness
This compound is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups make it a versatile intermediate for further chemical modifications and applications in various fields .
Biological Activity
1,4-Bis(4-nitrophenyl)butane-1,4-dione is a synthetic organic compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is C₁₄H₁₂N₂O₄, and it has a molecular weight of 328.28 g/mol. The unique structure features two para-nitrophenyl groups attached to a butane-1,4-dione backbone, which enhances its reactivity and biological interactions.
Antiparasitic Activity
Research indicates that this compound exhibits trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of nitro groups is crucial for its interaction with biological targets, enhancing its potential as a therapeutic agent in treating parasitic infections.
The compound's biological activity can be attributed to several mechanisms:
- Formation of Adducts : It interacts with proteins and nucleic acids, forming adducts that may disrupt normal cellular functions.
- Oxidative Stress Induction : It can induce oxidative stress in cells, leading to apoptosis in cancer cells through various signaling pathways.
- Modulation of Metabolic Pathways : The compound influences metabolic pathways, which may contribute to its anticancer properties.
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to structurally related compounds:
Compound Name | Structure Characteristics | Notable Biological Activity |
---|---|---|
This compound | Two para-nitrophenyl groups | Antiparasitic against Trypanosoma cruzi; potential anticancer activity |
1,4-Diphenylbutane-1,4-dione | Two phenyl groups | Limited biological activity |
1,4-Bis(3-nitrophenyl)butane-1,4-dione | Nitro groups at different positions | Potentially different biological activity |
1,3-Bis(4-nitrophenyl)propane-1,3-dione | Shorter carbon chain | Different reactivity profile |
Case Study: Anticancer Potential
A study conducted on the compound's ability to induce apoptosis in cancer cells demonstrated that it significantly increased oxidative stress levels. This effect was measured through various assays assessing cell viability and apoptosis markers. The findings suggested that the compound could be developed as an anticancer agent due to its ability to target cancer cell metabolism effectively.
Synthesis and Applications
The synthesis of this compound has been achieved through several methods:
- Cross Aldol Condensation : This method involves the reaction of substituted acetophenones followed by dehydrobromination processes .
- Biocatalyzed Reactions : Enzymatic reduction methods have also been explored to produce this compound with high selectivity and yield .
The compound's applications span across pharmaceuticals and materials science due to its enhanced reactivity attributed to the nitro groups.
Properties
IUPAC Name |
1,4-bis(4-nitrophenyl)butane-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-15(11-1-5-13(6-2-11)17(21)22)9-10-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOYTFFEUUYRNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548755 | |
Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108791-66-8 | |
Record name | 1,4-Bis(4-nitrophenyl)butane-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00548755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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